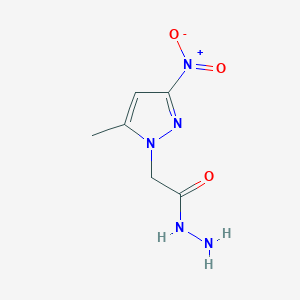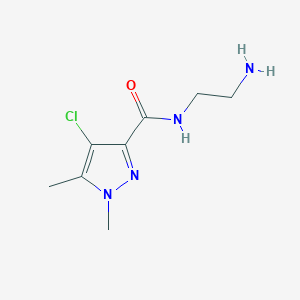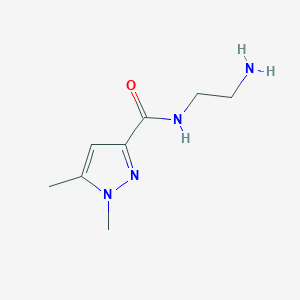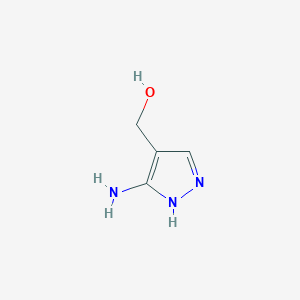
2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetohydrazide
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Structural Studies
- 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetohydrazide has been synthesized in various studies, contributing to the field of organic chemistry and molecular structure analysis. For example, Smolyar and Yutilov (2008) demonstrated its formation through reactions involving nitropyridin derivatives and hydrazine hydrate, offering insights into the mechanism of recyclization of these compounds (Smolyar & Yutilov, 2008). Similarly, Portilla et al. (2007) discussed the molecular structure of related compounds, highlighting the role of hydrogen bonds in their formation (Portilla et al., 2007).
Biological Activity
- The compound's derivatives have shown potential in biological applications. Asif et al. (2021) synthesized derivatives of 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetohydrazide and evaluated their antimicrobial activity, demonstrating effectiveness against common pathogenic bacteria (Asif et al., 2021). This highlights the compound's relevance in developing new antimicrobial agents.
Material Science and Chemistry
- In material science, the compound has been utilized in the synthesis of complex molecular structures. For instance, Mandal et al. (2011) used derivatives in the formation of tetranuclear square grid structures, which were characterized by X-ray structural analyses and magnetic susceptibility measurements (Mandal et al., 2011). These studies contribute to the understanding of molecular geometries and interactions in complex chemical structures.
Antimicrobial and Antiprotozoal Activities
- The antimicrobial and antiprotozoal activities of compounds derived from 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetohydrazide have been a focus of several studies. Oliveira et al. (2019) reported on the antileishmanial activity of imidazole hydrazone compounds, emphasizing the potential of these derivatives in treating protozoal infections (Oliveira et al., 2019).
Propiedades
IUPAC Name |
2-(5-methyl-3-nitropyrazol-1-yl)acetohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N5O3/c1-4-2-5(11(13)14)9-10(4)3-6(12)8-7/h2H,3,7H2,1H3,(H,8,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPIJKGWSJGYMNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)NN)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]sulfanyl}-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B3196897.png)






![5-[4-(3,5-Dimethyl-4-nitro-pyrazol-1-ylmethyl)-phenyl]-4-ethyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B3196950.png)

![1-[(2,4-dimethylphenoxy)methyl]-1H-pyrazol-4-amine](/img/structure/B3196984.png)



